molecular formula C10H21NO2 B1305079 N-(2,2-dimethoxyethyl)cyclohexanamine CAS No. 99863-45-3

N-(2,2-dimethoxyethyl)cyclohexanamine

Cat. No. B1305079
Key on ui cas rn: 99863-45-3
M. Wt: 187.28 g/mol
InChI Key: QSACEZXJVIGRJC-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

2-Chloro-1,1-dimethoxyethane (206 mL) was treated with cyclohexanamine (575 mL) and the mixture was heated at 120° C. for 24 h under an atmosphere of nitrogen before being cooled to room temperature. A solution of sodium hydroxide (100 g) in 400 mL water was added, the mixture was stirred at room temperature for 10 min and then the layers were separated. The organic fraction was purified by distillation under reduced pressure (b.p. 105-107° C., 13 mm Hg) to give the title compound as a colourless oil (280 g). 1H NMR (400 MHz, CDCl3) δ 4.46 (t, J=5.5 Hz, 1H), 3.38 (s, 6H), 2.75 (d, J=5.6 Hz, 2H), 2.45-2.35 (m, 1H), 1.92-1.57 (m, 5H), 1.31-1.00 (m, 6H).
Quantity
206 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([O:6][CH3:7])[O:4][CH3:5].[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[OH-].[Na+]>O>[CH3:5][O:4][CH:3]([O:6][CH3:7])[CH2:2][NH:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
206 mL
Type
reactant
Smiles
ClCC(OC)OC
Name
Quantity
575 mL
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
DISTILLATION
Type
DISTILLATION
Details
The organic fraction was purified by distillation under reduced pressure (b.p. 105-107° C., 13 mm Hg)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CNC1CCCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 280 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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